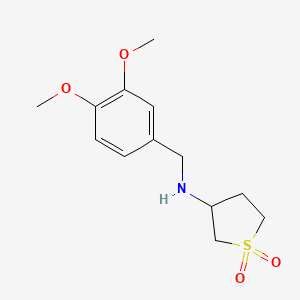

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C13H19NO4S It is known for its unique structure, which includes a tetrahydrothiophene ring and a dimethoxybenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dimethoxybenzyl Group: This step involves the alkylation of the tetrahydrothiophene ring with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the 1,1-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the compound can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, various alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide has found applications in several areas of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The dimethoxybenzyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The tetrahydrothiophene ring can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3,4-dimethoxybenzyl)tetrahydrothiophen-3-amine: Lacks the 1,1-dioxide functionality.

N-(3,4-dimethoxybenzyl)thiophen-3-amine: Contains a thiophene ring instead of a tetrahydrothiophene ring.

N-(3,4-dimethoxybenzyl)tetrahydrothiophen-3-amine sulfoxide: Contains a sulfoxide group instead of a 1,1-dioxide.

Uniqueness

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both the dimethoxybenzyl group and the 1,1-dioxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring and a dimethoxybenzylamine moiety. The compound's CAS number is 887833-56-9, and it has a molecular weight of 285.36 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of tetrahydrothiophene have shown significant cytotoxic activity against various human cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and modulation of p53 protein expression .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways. A study demonstrated that certain derivatives exhibited superior activity against leukemia cell lines under hypoxic conditions, suggesting that the compound's efficacy may be enhanced in tumor microenvironments characterized by low oxygen levels . The modulation of mitochondrial membrane potential is also a critical factor in the cytotoxic action observed in these studies.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of tetrahydrothiophene derivatives indicates that the presence of specific functional groups significantly influences their biological activity. The dimethoxy substitution on the benzylamine moiety appears to enhance the lipophilicity and overall bioavailability of the compound, potentially leading to improved therapeutic outcomes .

Case Study 1: Cytotoxicity Evaluation

A series of synthesized tetrahydrothiophene derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including Molt-4 and HL-60. The study revealed that compounds with similar structural features to this compound exhibited promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Hypoxic Selectivity

In another investigation focused on hypoxic selectivity, several derivatives were tested under both normoxic and hypoxic conditions. Results indicated that certain compounds displayed enhanced cytotoxicity in hypoxic environments compared to their normoxic counterparts. This finding underscores the potential for developing targeted therapies that exploit the unique metabolic characteristics of tumor cells .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | CAS Number | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | 887833-56-9 | Molt-4, HL-60 | TBD | Modulation of p53; mitochondrial disruption |

| Tetrahydrothiophene derivative A | TBD | Hep-G2, PC-3 | TBD | Apoptosis induction; cell cycle arrest |

| Tetrahydrothiophene derivative B | TBD | Various leukemia cell lines | TBD | Hypoxia-selective cytotoxicity |

Note: TBD indicates that specific IC50 values are yet to be determined.

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-17-12-4-3-10(7-13(12)18-2)8-14-11-5-6-19(15,16)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOMZYRDKOKIHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCS(=O)(=O)C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.